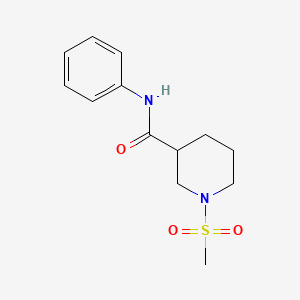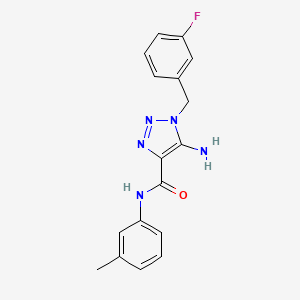
5-amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (TFMTA) is a small molecule that has been studied for its potential applications in various scientific fields. TFMTA is a synthetic compound that is composed of nitrogen, hydrogen, carbon, fluorine, and oxygen atoms. It is an aromatic compound that has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Amino-1,2,4-triazoles in Organic Synthesis and Industry
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, utilized in the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to applications in analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting their importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazoles, have been explored for their significant biological activities. They offer a broad range of applications due to their structural variations and have been the subject of patents for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of novel triazoles for therapeutic use continues to be a priority in addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Synthetic Routes for Triazole Compounds
The synthesis of 1,2,3-triazoles is pivotal in drug discovery and other fields due to their stable structure and potential for diverse biological activities. Techniques such as the Huisgen 1,3-dipolar cycloaddition and copper-catalyzed azide-alkyne cycloaddition have been refined to improve the efficiency and selectivity of synthesizing 1,2,3-triazole derivatives. These advancements support the development of new drugs and materials with enhanced properties (Kaushik et al., 2019).
Biological Features and Applications
1,2,4-Triazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The chemical modeling of these compounds is crucial for the discovery of new biologically active substances, demonstrating the compound's potential in pharmaceutical research and development (Ohloblina, 2022).
Eigenschaften
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-4-2-7-14(8-11)20-17(24)15-16(19)23(22-21-15)10-12-5-3-6-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWDRTMAOARWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

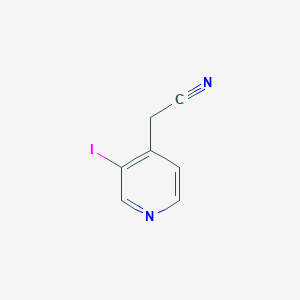
![Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2532118.png)

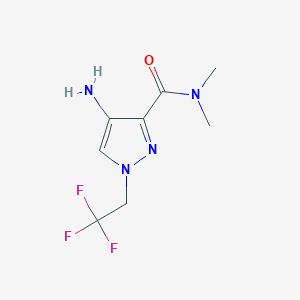

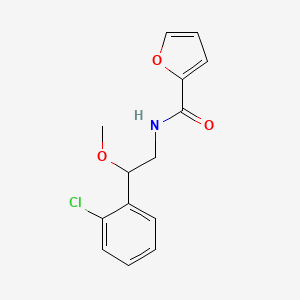



![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)
![N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2532136.png)
